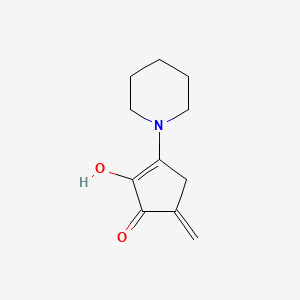
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- is an organic compound with a unique structure that includes a cyclopentenone ring, a hydroxyl group, a methylene group, and a piperidinyl group
Preparation Methods
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxyl and methylene groups, followed by the addition of the piperidinyl group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinyl group can enhance its binding affinity and specificity. These interactions can modulate various biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- can be compared with other similar compounds such as:
2-Cyclopenten-1-one, 2-hydroxy-: Lacks the methylene and piperidinyl groups, resulting in different chemical and biological properties.
2-Cyclopenten-1-one, 2-hydroxy-3-methyl-: Contains a methyl group instead of a methylene group, leading to variations in reactivity and applications.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-:
The uniqueness of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- lies in its specific combination of functional groups, which confer distinct properties and applications.
Biological Activity
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)-, also known by its CAS number 72765-50-5, is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its antimicrobial, antioxidant, and potential anticancer effects.
The molecular formula of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- is C11H15NO2 with a molecular weight of 193.242 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.19 g/cm³ |
| Boiling Point | 343.4 °C at 760 mmHg |
| Flash Point | 161.5 °C |
| LogP | 1.7088 |
| PSA | 40.54 Ų |
Antimicrobial Activity
Research indicates that cyclopentenone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-hydroxy-5-methylene-3-(1-piperidinyl)- demonstrated effective inhibition against various fungal pathogens such as Fusarium graminearum and Candida albicans. The minimal inhibitory concentration (MIC) values for related compounds were reported at approximately 215 µM for Fusarium graminearum .
Antioxidant Activity
The antioxidant potential of cyclopentenone derivatives has been documented through various assays. For example, compounds with similar structures exhibited ABTS radical scavenging activities with effective concentrations (EC50) ranging from 8.19 µM to over 16 µM . This suggests that the hydroxyl group in the structure may enhance radical scavenging capabilities.
Anticancer Properties
The α,β-unsaturated carbonyl moiety present in this compound is associated with various biological activities, including the inhibition of tumor cell growth. Specifically, studies indicated that derivatives of cyclopentenones could inhibit viral replication and protein synthesis in certain cancer cell lines . The mechanism appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation.
Study on Antifungal Activity
A comparative study involving several cyclopentenone derivatives highlighted their antifungal effectiveness against Alternaria and Aspergillus species. The study emphasized that structural modifications significantly influenced their bioactivity .
Study on Antioxidant Effects
Another investigation focused on the antioxidant effects of cyclopentenones derived from natural sources. It was found that these compounds could inhibit lipid peroxidation and reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
Properties
CAS No. |
72765-50-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-hydroxy-5-methylidene-3-piperidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H15NO2/c1-8-7-9(11(14)10(8)13)12-5-3-2-4-6-12/h14H,1-7H2 |
InChI Key |
BQDAMYSDZKDALB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=C(C1=O)O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















